1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c18-12-3-5-13(6-4-12)23-16-14(9-20-23)17(25)22(11-19-16)10-15(24)21-7-1-2-8-21/h3-6,9,11H,1-2,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLZWXYCJQABJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional One-Pot Synthesis via POCl₃-Mediated Cyclization
The foundational method for pyrazolo[3,4-d]pyrimidin-4-one derivatives involves a one-pot cyclization reaction using phosphorus oxychloride (POCl₃). Adapted from the procedure described by Wang et al., the synthesis begins with 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (Intermediate A).
Procedure :
- Intermediate Preparation :
Cyclization :
Workup :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 2–4 h | |
| Temperature | Reflux (110–120°C) | |
| POCl₃ Volume | 5 mL per 2 mmol |
Continuous Flow Synthesis Catalyzed by Sulphonated Graphene Oxide (SGO)
A high-throughput continuous flow method, optimized by Sharma et al., enhances reaction efficiency and scalability.
Procedure :
- Catalyst Preparation :
Flow Reactor Setup :
Reaction Monitoring :
- Residence time: 16 minutes.
- Real-time TLC and HPLC ensure completion.
| Flow Rate (µL/min) | Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 100 | 17 | 120 | 87 |
| 250 | 17 | 120 | 87 |
| 250 | 17 | 140 | 80 |
Advantages :
- 87% yield achieved in 16 minutes vs. 4 hours in batch.
- SGO catalyst retains activity for >10 cycles.
Microwave-Assisted Synthesis for Rapid Cyclization
Microwave irradiation significantly reduces reaction times. Adapted from Beilstein Journal protocols:
Procedure :
- Reagent Mixing :
- Intermediate A (1.0 mmol), 2-oxo-2-(pyrrolidin-1-yl)acetic acid (1.1 mmol), and POCl₃ (3 mL) are combined in a sealed microwave vial.
Irradiation Conditions :
Workup :
- Neutralization with NaHCO₃ followed by extraction with ethyl acetate.
| Method | Time | Yield (%) |
|---|---|---|
| Conventional | 4 h | 78 |
| Microwave | 12 min | 85 |
For late-stage introduction of the pyrrolidinyl group:
Stepwise Approach :
- Core Synthesis :
- Nucleophilic Substitution :
- The chloroethyl group reacts with pyrrolidine (2.0 equiv) in DMF at 80°C for 6 hours.
- Yield: 75–80%.
Advantages :
- Permits modular synthesis of analogs.
Critical Analysis of Methodologies
Table 1. Comparative Performance of Synthetic Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Conventional One-Pot | 70–85 | 2–4 h | Moderate |
| Continuous Flow | 87 | 16 min | High |
| Microwave | 85 | 12 min | Low |
| Post-Functionalization | 75–80 | 6 h | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or deoxygenated products.
Scientific Research Applications
1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one
- 1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-thione
Uniqueness
1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidine derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that combines a chlorophenyl group with a pyrrolidinyl moiety. The presence of these functional groups contributes to its unique biological activity.
Anticancer Activity
Research indicates that pyrazolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. A study demonstrated that derivatives with similar structures were effective against breast and lung cancer cells, showcasing IC50 values in the low micromolar range .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies reported IC50 values for AChE inhibition as low as 2.14 µM, indicating potent activity compared to standard inhibitors . This suggests potential applications in treating conditions like Alzheimer's disease.
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. It displayed significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Case Studies
- Anticancer Study : A recent study assessed the impact of the compound on human lung cancer cells (A549). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 3 µM after 48 hours of treatment. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .
- Enzyme Inhibition Study : Another investigation focused on the compound's effect on AChE activity in rat brain homogenates. The results showed a significant reduction in enzyme activity at concentrations above 1 µM, supporting its potential use in neurodegenerative disease management .
The biological activities of 1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Enzyme Interaction : Competitive inhibition of enzymes like AChE and urease, affecting neurotransmitter levels and microbial metabolism.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves multi-step protocols. For example:
- Step 1 : Cyclocondensation of substituted pyrazole precursors with chlorophenyl derivatives under reflux in ethanol or DMF.
- Step 2 : Functionalization of the core via alkylation or amidation using reagents like pyrrolidine and 2-oxoethyl groups.
Key variables include solvent polarity (e.g., ethanol vs. DMF), catalysts (e.g., triethylamine), and temperature control (60–100°C) to minimize side reactions . Continuous-flow reactors may improve reproducibility for intermediates .
Q. How can structural characterization be performed to confirm the compound’s identity?
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., mean C–C bond length = 0.005 Å in pyrazolo-pyrimidine analogs) .
- NMR spectroscopy : Look for diagnostic signals:
- ¹H NMR : δ 8.2–8.5 ppm (pyrimidine protons), δ 3.1–3.4 ppm (pyrrolidine CH₂) .
- ¹³C NMR : ~160–170 ppm (C=O groups) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₈ClN₅O₂ at m/z 400.1) .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Kinase inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- ADMET prediction : Compute logP (aim for <5) and polar surface area (<140 Ų) to prioritize lead candidates .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?
- Modify substituents : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding .
- Adjust the pyrrolidine moiety : Introduce sp³-hybridized carbons to improve solubility while retaining enzyme affinity .
- Validate hypotheses : Compare IC₅₀ values across analogs using dose-response curves and molecular docking (e.g., AutoDock Vina) .
Q. What strategies resolve contradictions in biological data across studies?
- Replicate assays : Use orthogonal methods (e.g., SPR vs. FP for binding affinity) .
- Control variables : Standardize cell lines, passage numbers, and assay buffers to minimize variability .
- Leverage computational models : Perform MD simulations to validate binding modes and explain discrepancies .
Q. How can target engagement be verified in cellular models?
- Cellular thermal shift assays (CETSA) : Confirm target protein stabilization upon compound treatment .
- Pull-down assays : Use biotinylated probes to isolate compound-bound proteins for LC-MS/MS identification .
- Knockout/knockdown models : CRISPR-Cas9-edited cells can confirm target specificity via rescue experiments .
Q. What methodologies elucidate metabolic stability and degradation pathways?
- Microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
- Reactive metabolite screening : Trap electrophilic intermediates with glutathione and detect adducts .
- Degradation studies : Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to predict oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
